4-Fluorobenzenecarbothiohydrazide
Description
4-Fluorobenzenecarbothiohydrazide is a thiocarbonyl hydrazide derivative characterized by a fluorine substituent at the para position of the benzene ring. These compounds are pivotal in organic synthesis, medicinal chemistry, and materials science due to their ability to act as ligands or precursors for heterocyclic compounds .
Properties
Molecular Formula |
C7H7FN2S |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-fluorobenzenecarbothiohydrazide |
InChI |
InChI=1S/C7H7FN2S/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) |
InChI Key |
YXLFARKKNPBDQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=S)NN)F |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on para-substituted benzhydrazides and carbothiohydrazide analogs, emphasizing molecular properties, substituent effects, and applications.
Structural and Molecular Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine substituent in 4-fluorobenzohydrazide is electron-withdrawing, which increases the compound’s acidity and polarizability compared to electron-donating groups like methoxy (-OCH₃) or hydroxy (-OH) .
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